2-methyl-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11(2)15(21)17-7-6-16-13-10-14(19-12(3)18-13)20-8-4-5-9-20/h10-11H,4-9H2,1-3H3,(H,17,21)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITQPBUCYGXTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Substitution with Pyrrolidine: The pyrimidine ring is then substituted with a pyrrolidine group using nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between the substituted pyrimidine and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring and the pyrrolidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Applications
- COX Inhibition :
- Anticancer Activity :
- Antimicrobial Properties :
Case Study 1: Anti-inflammatory Effects
In a study assessing various COX inhibitors, compounds structurally related to 2-methyl-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide demonstrated significant inhibition of COX-II activity, with IC50 values comparable to established drugs like Celecoxib. This suggests that the compound could be developed as a new anti-inflammatory agent .
Case Study 2: Anticancer Screening
A series of derivatives were synthesized based on the core structure of this compound, leading to the identification of several analogs that exhibited cytotoxic effects against breast cancer cell lines. These findings support the hypothesis that modifications to the pyrimidine ring can enhance biological activity against cancer cells .
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
Pyridine-Based Analogs ()
- 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33): Core structure: Pyridine ring (vs. pyrimidine in the target compound). Functional groups: A primary amine at the 2-position and a methylthio-butyl chain. Synthesis: Produced via deprotection of a dimethylpyrrole-protected precursor, highlighting modular approaches for amine-functionalized heterocycles .
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridine (32): Core structure: Pyridine with a dimethylpyrrole protecting group. Relevance: Demonstrates the use of protective strategies for amines, a method applicable to synthesizing the target compound’s ethylamino linker .
Table 1: Pyridine vs. Pyrimidine Derivatives
| Feature | Target Compound | Compound 33 |
|---|---|---|
| Core Heterocycle | Pyrimidine | Pyridine |
| 6-Position Substituent | Pyrrolidine | Methylthio-butyl |
| Side Chain | Propanamide-ethylamino | Primary amine |
| Potential Bioactivity | Kinase/NOS modulation | Nitric oxide inhibition |
Triazine-Pyrrolidine Hybrids ()
- N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-...-4-pyrrolidin-1-yl-butylamide: Core structure: Triazine ring with multiple dimethylamino-phenyl and pyrrolidine groups. Functional groups: A triazine core allows for diverse substitution patterns, while the pyrrolidine moiety aligns with the target compound’s design.
Table 2: Pyrrolidine-Containing Heterocycles
Biological Activity
2-methyl-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring, a pyrrolidine moiety, and an amide functional group. Its IUPAC name reflects its intricate molecular architecture:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₉N₅
- Molecular Weight : 273.34 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the coupling of pyrimidine derivatives with amine precursors. Specific methodologies may vary, but recent advancements focus on optimizing yield and purity through innovative synthetic routes .
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the pyrrolidine and pyrimidine components have shown efficacy against various Gram-positive and Gram-negative bacteria . A comparative analysis of similar compounds demonstrated varying degrees of antibacterial potency, suggesting that structural modifications can enhance activity.
Anthelmintic Activity
Research utilizing Caenorhabditis elegans as a model organism has highlighted the potential anthelmintic properties of related compounds. These studies suggest that the biological activity may be linked to interference with the nematode's neuromuscular functions, leading to paralysis and death of the parasite .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with pathogenicity in bacterial infections. For example, inhibition of type III secretion systems (T3SS) has been noted in related compounds, which are crucial for the virulence of certain pathogens . This mechanism offers a promising avenue for developing novel antimicrobial agents.
Case Studies
- Antibacterial Screening : A study involving a library of pyrimidine derivatives demonstrated that certain modifications led to enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was part of this screening process, indicating potential for further development as an antibiotic .
- C. elegans Model : In trials assessing anthelmintic properties, the compound was tested alongside others in a chemical library. Results indicated significant lethality against parasitic infections when administered at specific concentrations, suggesting its viability as a therapeutic agent against helminthic diseases .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, analogous pyrimidine derivatives were synthesized via sequential protection/deprotection steps (e.g., using pyrrolidine as a nucleophile) followed by chromatographic purification (silica gel, ethanol/ethyl acetate eluent) . Yield optimization can be achieved by adjusting reaction temperature (room temperature to 80°C), solvent polarity, and stoichiometric ratios of reagents. Monitoring intermediates via TLC or HPLC ensures reaction progression. For instance, a 37% yield was reported for a structurally related pyrimidine-amide compound under similar conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants and splitting patterns. For example, the pyrrolidin-1-yl group exhibits characteristic proton signals at δ 1.8–2.1 ppm (multiplet) and δ 3.2–3.5 ppm (N–CH₂) .
- ESI-MS : Confirm molecular weight via [M-H]⁻ or [M+H]⁺ ions. A related compound showed a molecular ion at m/z 417 .
- IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrimidine ring vibrations at ~1600 cm⁻¹) .
Q. How can the crystal structure of this compound be resolved, and what software is recommended?
- Methodological Answer : Use single-crystal X-ray diffraction. The SHELX system (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography. Key steps include data collection (e.g., synchrotron sources like BL17U beamline), phase determination via direct methods, and refinement with anisotropic displacement parameters .
Advanced Research Questions
Q. How can contradictions in spectroscopic vs. crystallographic data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solution-phase conformational changes vs. solid-state rigidity). Cross-validate using:
- DFT calculations : Compare theoretical NMR shifts (Gaussian09, B3LYP/6-31G*) with experimental data.
- Variable-temperature NMR : Detect conformational flexibility in solution .
- Powder XRD : Confirm bulk crystallinity matches single-crystal data .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Use PyMOL to prepare the receptor (e.g., kinase PDB ID 3QKL) and ligand (compound 3D structure from Gaussian optimization).
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
- Free-energy perturbation (FEP) : Quantify ΔΔG for binding affinity predictions .
Q. How to design in vivo studies to evaluate metabolic stability and toxicity?
- Methodological Answer :
- ADME profiling : Use Caco-2 cell assays for permeability and microsomal stability tests (e.g., rat liver microsomes).
- Toxicogenomics : Apply RNA-seq to identify hepatotoxicity markers (e.g., CYP450 induction) in animal models.
- Dosing regimen : Optimize via pharmacokinetic modeling (e.g., NONMEM) to achieve target AUC₀–₂₄ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
